(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone
Description
The compound (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone features a 2,4-dichlorophenyl group linked via a methanone bridge to a substituted pyrrole ring. The pyrrole moiety is functionalized with a methyl group at position 1 and a 1,3,4-oxadiazole ring at position 5. Such structural complexity is typical in bioactive molecules targeting enzyme inhibition or receptor modulation, particularly in anticancer and antimicrobial contexts .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrrol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-26-11-13(20(27)16-8-7-14(22)10-17(16)23)9-18(26)21-25-24-19(29-21)12-28-15-5-3-2-4-6-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWJXWVFFKFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NN=C(O2)COC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone is a synthetic organic molecule notable for its diverse biological activities. Its structure features a dichlorophenyl group, a pyrrole ring, and an oxadiazole unit, which are known to enhance biological interactions. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.
- Molecular Formula : C22H14Cl2F3N3O3
- Molecular Weight : 496.27 g/mol
- CAS Number : 338418-50-1
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promise in various studies:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity:
| Study | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Gani et al. (2021) | Mycobacterium tuberculosis | 0.46 | Comparable to Isoniazid . |
| MDPI Study (2024) | Staphylococcus aureus | 3.12 - 12.5 | More potent than E. coli strains . |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been documented:
| Study | Model Used | Dose (mg/kg) | Effectiveness |
|---|---|---|---|
| Shivananda Wagle et al. (2008) | Carrageenan-induced paw edema | 50 | Significant reduction in edema . |
This suggests that the compound may modulate inflammatory pathways effectively.
Antidiabetic Activity
Recent studies have explored the compound's potential in managing diabetes:
| Study | Compound Type | MIC (µM) | Comparison |
|---|---|---|---|
| Majid Nazir et al. (2018) | Oxadiazole analogues | 9.37 - 9.46 | Superior to acarbose (MIC = 37.38 µM) . |
These findings highlight the compound's potential as a therapeutic agent for diabetes management.
The biological activities of this compound are likely mediated through several mechanisms:
- Anticancer : Induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Antidiabetic : Enhancement of insulin sensitivity and inhibition of carbohydrate-digesting enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares the target compound with structurally analogous derivatives:
Key Observations :
- Heterocyclic Diversity: The target compound’s 1,3,4-oxadiazole distinguishes it from isoxazole () or thiazole () analogs.
- Substituent Impact: The phenoxymethyl group on the oxadiazole may improve lipophilicity relative to simpler aliphatic amines () or phenyl-thiazole systems ().
Q & A
Q. What are the key synthetic strategies for (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrole core via cyclization reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., N₂) to prevent oxidation .
- Step 2: Functionalization of the oxadiazole ring using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) .
- Step 3: Introduction of the 2,4-dichlorophenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring precise pH control (7.5–8.5) and palladium catalysts (e.g., Pd(PPh₃)₄) .
Optimization Strategies:
- Temperature: Lower yields (<50%) occur at <60°C due to incomplete cyclization; optimal yields (>80%) are achieved at 70–80°C .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance oxadiazole formation but may require post-reaction purification via column chromatography .
- Catalyst Loading: Pd catalysts at 2–5 mol% balance cost and efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks to confirm substituents (e.g., 2,4-dichlorophenyl protons at δ 7.2–7.8 ppm; pyrrole C=O at ~165 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., oxadiazole-pyrrole junctions) .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and separate diastereomers .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 470.08) and detect trace impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Study: Conflicting NMR signals for oxadiazole protons (δ 8.1–8.3 vs. δ 7.9–8.0 in literature):
- Approach 1: Compare with X-ray crystallography data (e.g., bond lengths: C–N = 1.34 Å, C–O = 1.23 Å) to validate tautomeric forms .
- Approach 2: Use density functional theory (DFT) calculations to simulate NMR spectra and identify likely conformers .
- Contradiction Resolution: Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl₃) and cross-validate with IR (C=O stretch at ~1700 cm⁻¹) .
Q. How to design experiments to evaluate the compound’s bioactivity and mechanism of action?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Activity: Use microdilution assays (MIC ≤ 25 µg/mL) against S. aureus and E. coli .
- Anti-inflammatory Screening: Measure COX-2 inhibition (IC₅₀) via ELISA, comparing to celecoxib as a control .
- Mechanistic Studies:
- Molecular Docking: Simulate binding to target proteins (e.g., COX-2 PDB: 3LN1) using AutoDock Vina; prioritize poses with ∆G < -8 kcal/mol .
- Cellular Uptake: Track intracellular accumulation via fluorescent tagging (e.g., BODIPY derivatives) .
Q. What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Setup: Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess protein-ligand stability (RMSD < 2 Å) .
- Binding Free Energy: Calculate using MM-PBSA (ΔG ~ -12 kcal/mol for strong inhibitors) .
- Pharmacophore Modeling:
- Features: Map electrostatic (chlorophenyl), hydrophobic (pyrrole), and hydrogen-bonding (oxadiazole) regions to guide SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
